Sinapine

Vue d'ensemble

Description

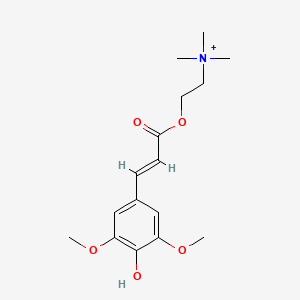

La Sinapine est une amine alcaloïde que l'on trouve principalement dans les graines des plantes appartenant à la famille des Brassicaceae. C'est l'ester choline de l'acide sinapique et a été découverte pour la première fois par Etienne Ossian Henry en 1825 . La this compound est connue pour sa présence dans les cultures oléagineuses telles que la moutarde et le colza, où elle se trouve généralement dans la couche externe de la graine .

Applications De Recherche Scientifique

Sinapine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various sinapic acid derivatives.

Biology: Studied for its role in plant metabolism and its potential as a natural antioxidant.

Mécanisme D'action

Target of Action

Sinapine, a main rapeseed polyphenol, has been found to interact with several targets. It suppresses the expression of CD36, a protein involved in lipid metabolism and foam cell formation . This compound also enhances the expression of CDC42, a cell signaling protein . Additionally, it activates the JAK2 and STAT3 proteins, which are key players in various cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

This compound interacts with its targets to bring about changes at the molecular level. It suppresses the expression of CD36, thereby inhibiting cholesterol uptake . By enhancing the expression of CDC42, it activates cholesterol efflux . Furthermore, by activating JAK2 and STAT3, it influences the conversion of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the uptake of cholesterol and activates its efflux, impacting lipid metabolism . By suppressing CD36 and enhancing CDC42, it influences the formation of foam cells, which are a key factor in the development of atherosclerosis . The activation of JAK2 and STAT3 suggests that this compound may also impact the JAK-STAT signaling pathway .

Result of Action

At the molecular and cellular level, this compound has been shown to alleviate foam cell formation, a key factor in the development of atherosclerosis . It achieves this by suppressing CD36 expression, enhancing CDC42 expression, and activating JAK2 and STAT3 in foam cells . These actions inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from a pro-inflammatory state to an anti-inflammatory state .

Action Environment

Environmental factors can influence the action of this compound. For instance, during the solid-state fermentation process, the production of enzymes, especially laccase, may affect the concentration of this compound in rapeseed meal . Additionally, drying processes can significantly reduce the concentration of this compound in high moisture rapeseed meal .

Analyse Biochimique

Biochemical Properties

Sinapine interacts with various biomolecules in the cell. It has been shown to suppress the expression of CD36, a protein involved in lipid uptake, and enhance the expression of CDC42, a protein involved in cholesterol efflux . This compound also activates the JAK2 and STAT3 proteins, which are involved in various cellular processes including cell growth, differentiation, and immune responses .

Cellular Effects

This compound has significant effects on cellular processes. It can alleviate foam cell formation, a key event in the development of atherosclerosis . By suppressing CD36 expression and enhancing CDC42 expression, this compound inhibits cholesterol uptake and activates cholesterol efflux . Furthermore, this compound can convert macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various proteins and pathways. This compound suppresses the expression of CD36, thereby inhibiting cholesterol uptake . It enhances the expression of CDC42, promoting cholesterol efflux . This compound also activates the JAK2 and STAT3 proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to alleviate foam cell formation, a process that can be monitored over time

Metabolic Pathways

This compound is involved in the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates through a metabolic network involving several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (this compound) esterase (SCE) .

Subcellular Localization

It has been speculated that this compound may accumulate in vacuoles, similar to sinapoylmalate

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Sinapine peut être synthétisée par une condensation de Knoevenagel-Doebner catalysée par la proline dans l'éthanol. Ce processus implique la syringaldéhyde bio-sourcée, l'acide de Meldrum et le chlorure de choline, offrant une alternative durable aux voies existantes à faible rendement . La stratégie en deux étapes permet d'accéder à la this compound avec un rendement global de 52% .

Méthodes de production industrielle : L'extraction industrielle de la this compound à partir des tourteaux de graines implique généralement le dégraissage du tourteau avec de l'hexane à l'aide d'un appareil Soxhlet, suivi d'une extraction avec du méthanol à 70 % à 75 °C . Des technologies émergentes telles que le prétraitement au dioxyde de carbone supercritique, les décharges électriques haute tension et l'extraction assistée par ultrasons ont également été étudiées pour améliorer le rendement en this compound .

Analyse Des Réactions Chimiques

Types de réactions : La Sinapine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution courantes impliquent des nucléophiles tels que les ions hydroxyde.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent l'acide sinapique et la choline .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur pour synthétiser divers dérivés de l'acide sinapique.

Biologie : Étudiée pour son rôle dans le métabolisme des plantes et son potentiel en tant qu'antioxydant naturel.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs voies moléculaires :

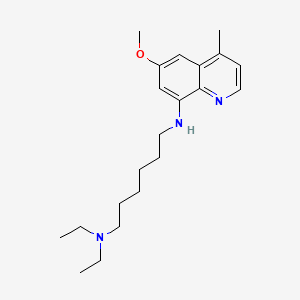

Comparaison Avec Des Composés Similaires

La Sinapine est souvent comparée à d'autres dérivés de l'acide sinapique tels que le sinapoyl-glucose, le sinapoyl-malate et le sinapoyl-choline. Ces composés partagent des propriétés antioxydantes et anti-inflammatoires similaires mais diffèrent dans leurs applications spécifiques et leur biodisponibilité . La combinaison unique de choline et d'acide sinapique de la this compound la rend particulièrement précieuse pour son double rôle en fournissant de la choline pour la biosynthèse de la phosphatidylcholine et en agissant comme un antioxydant .

Composés similaires :

- Sinapoyl-glucose

- Sinapoyl-malate

- Sinapoyl-choline

La this compound se démarque par son abondance dans certaines cultures oléagineuses et son potentiel d'applications industrielles .

Propriétés

IUPAC Name |

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

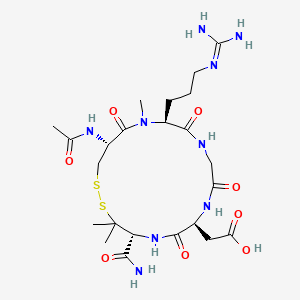

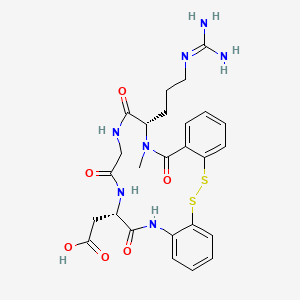

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

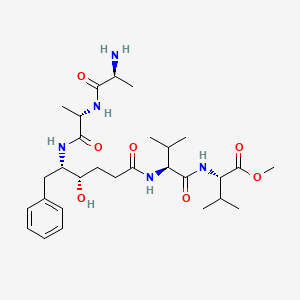

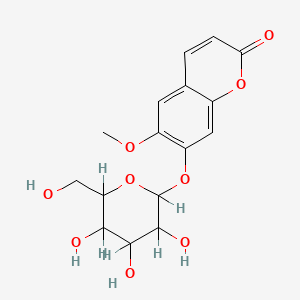

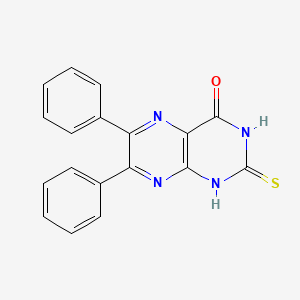

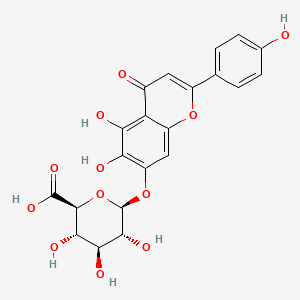

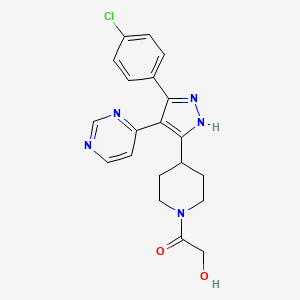

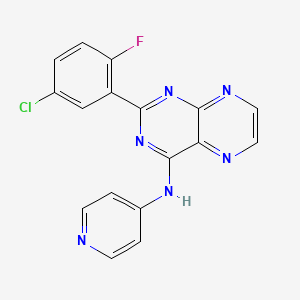

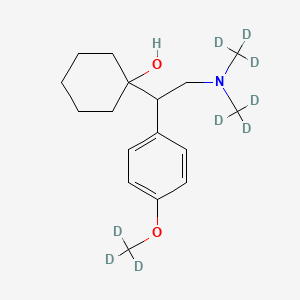

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)